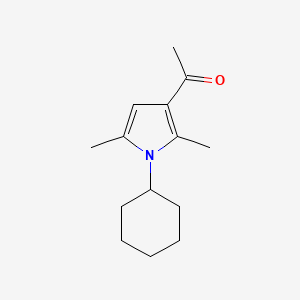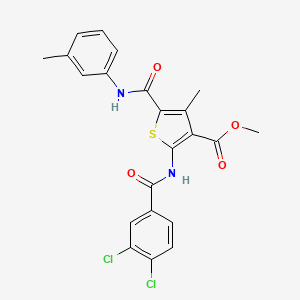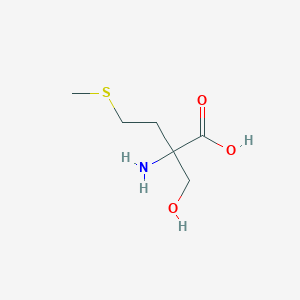![molecular formula C13H16ClNO3 B12064883 methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-34-8](/img/structure/B12064883.png)
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester. The presence of the chloro and methoxy groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoate ester group.
Nitration and Reduction:
Substitution Reactions:
Pyrrolidine Ring Formation: The formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The chloro and methoxy groups can also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the pyrrolidine ring.
Methyl 3-chloro-4-pyrrolidinylbenzoate: Similar but with different substitution patterns.
Uniqueness
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the combination of the pyrrolidine ring, chloro, and methoxy groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
CAS No. |
922529-34-8 |
|---|---|
Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-17-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m0/s1 |
InChI Key |
PXIDCWJJOAXBJC-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)Cl |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)







![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

